Cas no 887576-74-1 (2-phenylimidazo[1,2-a]pyridin-6-amine)

2-Phenylimidazo[1,2-a]pyridin-6-amine is a heterocyclic organic compound featuring an imidazopyridine core with a phenyl substituent at the 2-position and an amine group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its fused ring system enhances stability while allowing for diverse functionalization, facilitating applications in drug discovery, particularly as a scaffold for kinase inhibitors and bioactive molecules. The amine group offers a reactive site for further derivatization, enabling precise modifications for target-specific interactions. High purity and well-defined synthetic pathways ensure reproducibility in research and industrial applications.
2-phenylimidazo[1,2-a]pyridin-6-amine structure
887576-74-1 structure
Product name:2-phenylimidazo[1,2-a]pyridin-6-amine
CAS No:887576-74-1
MF:C13H11N3
Molecular Weight:209.246542215347
MDL:MFCD05863414
CID:5229308
PubChem ID:821071

2-phenylimidazo[1,2-a]pyridin-6-amine 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridin-6-amine, 2-phenyl-
    • 2-Phenylimidazo[1,2-a]pyridin-6-amine
    • 6-amino-2-phenylimidazo[1,2-a]pyridine
    • 2-phenylimidazo[1,2-a]pyridin-6-amine
    • MDL: MFCD05863414
    • インチ: 1S/C13H11N3/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,14H2
    • InChIKey: PHDDXHPPDILYKP-UHFFFAOYSA-N
    • SMILES: C12=NC(C3=CC=CC=C3)=CN1C=C(N)C=C2

2-phenylimidazo[1,2-a]pyridin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18420-1G
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1 95%
1g
¥ 2,626.00 2023-04-13
Enamine
EN300-209375-2.5g
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1
2.5g
$1202.0 2023-09-16
Ambeed
A1069123-5g
2-Phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1 95%
5g
$1239.0 2023-03-10
Enamine
EN300-209375-0.1g
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1
0.1g
$202.0 2023-09-16
Enamine
EN300-209375-0.25g
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1
0.25g
$289.0 2023-09-16
Enamine
EN300-209375-0.05g
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1
0.05g
$135.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355139-1g
2-Phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1 95%
1g
¥3438.00 2024-04-26
Enamine
EN300-209375-0.5g
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1
0.5g
$480.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1355139-5g
2-Phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1 95%
5g
¥12883.00 2024-04-26
Enamine
EN300-209375-1g
2-phenylimidazo[1,2-a]pyridin-6-amine
887576-74-1
1g
$614.0 2023-09-16

2-phenylimidazo[1,2-a]pyridin-6-amine 関連文献

2-phenylimidazo[1,2-a]pyridin-6-amineに関する追加情報

Recent Advances in the Study of 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS: 887576-74-1) in Chemical Biology and Pharmaceutical Research

The compound 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS: 887576-74-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by an imidazopyridine core with a phenyl substituent and an amine functional group, has been the subject of numerous studies aimed at exploring its biological activities and pharmacological potential. Recent literature highlights its role as a versatile pharmacophore, capable of interacting with various biological targets, including kinases, G-protein-coupled receptors (GPCRs), and ion channels.

A 2023 study published in the Journal of Medicinal Chemistry investigated the kinase inhibitory properties of 2-phenylimidazo[1,2-a]pyridin-6-amine derivatives, revealing potent activity against several cancer-related kinases, such as EGFR and BRAF. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's selectivity and potency, leading to the identification of novel analogs with improved pharmacokinetic profiles. Molecular docking studies further elucidated the binding interactions between the compound and the ATP-binding sites of target kinases, providing valuable insights for future drug design.

In addition to its kinase inhibitory effects, 2-phenylimidazo[1,2-a]pyridin-6-amine has shown promise as a modulator of GPCRs. A recent preprint on bioRxiv reported its activity as a partial agonist of the 5-HT2A receptor, suggesting potential applications in neuropsychiatric disorders. The study utilized in vitro assays and computational modeling to demonstrate the compound's ability to stabilize specific receptor conformations, which may underlie its functional selectivity. These findings open new avenues for the development of targeted therapies for conditions such as depression and schizophrenia.

The synthetic accessibility of 2-phenylimidazo[1,2-a]pyridin-6-amine has also been a focus of recent research. A 2024 publication in Organic Letters described a novel, one-pot synthesis method that significantly improves yield and reduces byproduct formation compared to traditional approaches. This methodological advancement is expected to facilitate the large-scale production of the compound and its derivatives, accelerating their translation into preclinical and clinical studies.

Despite these promising developments, challenges remain in the optimization of 2-phenylimidazo[1,2-a]pyridin-6-amine-based therapeutics. Issues such as metabolic stability, blood-brain barrier penetration, and off-target effects require further investigation. Ongoing research efforts are addressing these limitations through medicinal chemistry strategies, including prodrug approaches and formulation optimization. The compound's unique structural features continue to make it a valuable template for the discovery of new chemical entities with diverse biological activities.

In conclusion, 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS: 887576-74-1) represents a promising scaffold in drug discovery, with demonstrated activity across multiple target classes. The recent surge in publications related to this compound underscores its potential as a starting point for the development of novel therapeutics. Future research directions may include the exploration of its applications in immuno-oncology, infectious diseases, and neurodegenerative disorders, as well as the development of more efficient synthetic routes and formulation strategies.

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